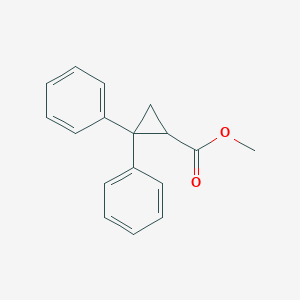
Methyl 2,2-diphenylcyclopropanecarboxylate
Descripción general
Descripción
“Methyl 2,2-diphenylcyclopropanecarboxylate” is a chemical compound with the molecular formula C17H16O2 . It has an average mass of 252.308 Da and a monoisotopic mass of 252.115036 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-diphenylcyclopropanecarboxylate” consists of 17 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would be determined by various factors including the types of chemical bonds present and the molecule’s overall geometry.Physical And Chemical Properties Analysis
“Methyl 2,2-diphenylcyclopropanecarboxylate” has a molecular weight of 252.31 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally .Aplicaciones Científicas De Investigación
Application 1: Hybridization of 2′‐O‐methyl and 2′‐deoxy molecular beacons to RNA and DNA targets
- Summary of the Application: This study focuses on the comparison between unmodified (2′‐deoxy) and 2′‐O‐methyl modified molecular beacons. Molecular beacons are stem–loop hairpin oligonucleotide probes labeled with a fluorescent dye at one end and a fluorescence quencher at the other end. They can differentiate between bound and unbound probes in homogeneous hybridization assays with a high signal‐to‐background ratio and enhanced specificity compared with linear oligonucleotide probes .
- Methods of Application: The study involved the analysis of the thermodynamic and kinetic properties of 2′‐O‐methyl and 2′‐deoxy molecular beacons in the presence of RNA and DNA targets .
- Results or Outcomes: The study found that in terms of molecular beacon/target duplex stability, 2′‐O‐methyl/RNA > 2′‐deoxy/RNA > 2′‐deoxy/DNA > 2′‐O‐methyl/DNA. The improved stability of the 2′‐O‐methyl/RNA duplex was accompanied by a slightly reduced specificity compared with the duplex of 2′‐deoxy molecular beacons and RNA targets .
Application 2: Regioselective cycloaddition of C-carbamoylnitrones
- Summary of the Application: The study involves the regioselective addition of N-Aryl-C-(arylcarbamoyl)nitrones to methyl 2-(2-phenylcyclopropylidene)-acetate and methyl 2-methylidene-3-phenylcyclopropanecarboxylate .
- Methods of Application: The study involved the regioselective addition of N-Aryl-C-(arylcarbamoyl)nitrones to methyl 2-(2-phenylcyclopropylidene)-acetate and methyl 2-methylidene-3-phenylcyclopropanecarboxylate .
- Results or Outcomes: The result of the reaction was the formation of two diastereoisomeric 5-oxa-6-azaspiro[2.4]heptane-4-carboxylates .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2,2-diphenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-16(18)15-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBDWDNFBAQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298336 | |
| Record name | methyl 2,2-diphenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-diphenylcyclopropanecarboxylate | |
CAS RN |
19179-60-3 | |
| Record name | NSC122598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,2-diphenylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)
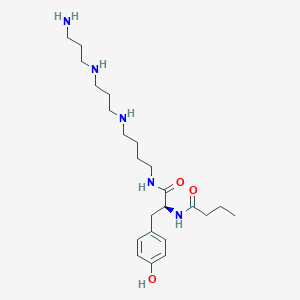
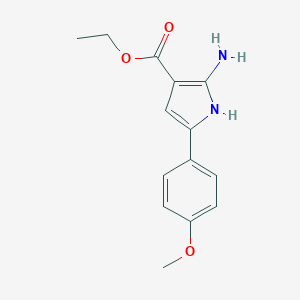
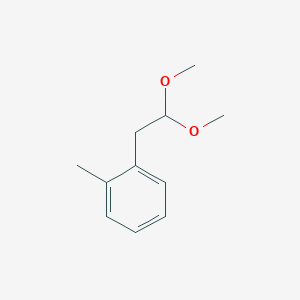
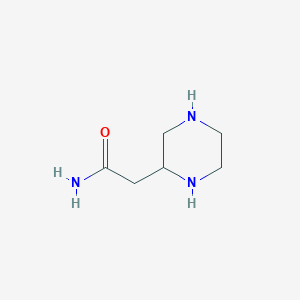
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)
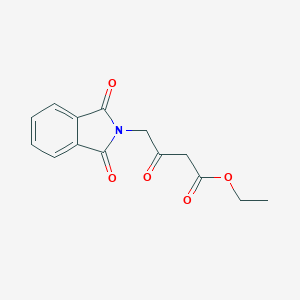
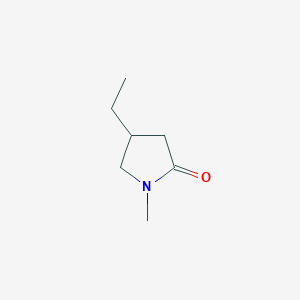
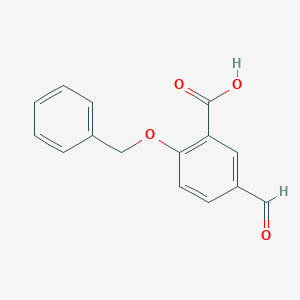
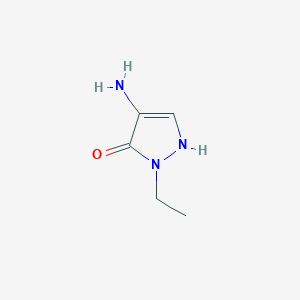
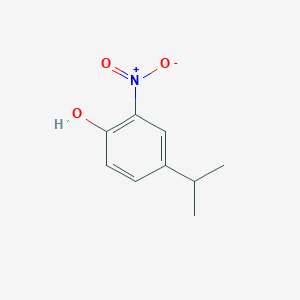
![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)